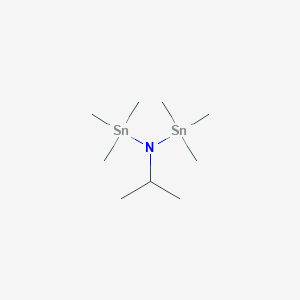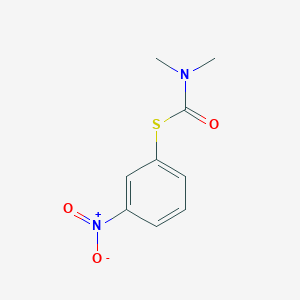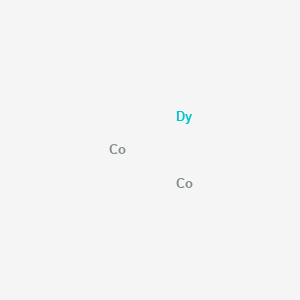
Cobalt--dysprosium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–dysprosium (2/1) is a compound formed by combining cobalt and dysprosium in a 2:1 ratio. This compound is of significant interest due to its unique magnetic and electronic properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt–dysprosium (2/1) can be synthesized using the sol-gel method, which involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. This method is advantageous due to its simplicity, high purity of products, and efficiency . The sol-gel process typically involves the use of metal nitrates as starting materials, which are then subjected to controlled hydrolysis and condensation reactions to form the desired compound .
Industrial Production Methods
On an industrial scale, the production of cobalt–dysprosium (2/1) can be achieved through the sol-gel auto-combustion method. This method is economically feasible and can be scaled up to produce large quantities of the compound . The process involves the use of metal nitrates and organic fuels, which undergo combustion to form the desired nanoparticles.
化学反応の分析
Types of Reactions
Cobalt–dysprosium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of cobalt and dysprosium.
Common Reagents and Conditions
Substitution: Substitution reactions can occur with halides or other ligands, leading to the formation of various coordination compounds.
Major Products
The major products formed from these reactions include cobalt oxide, dysprosium oxide, and various coordination compounds depending on the reagents and conditions used .
科学的研究の応用
Cobalt–dysprosium (2/1) has a wide range of applications in scientific research:
作用機序
The mechanism by which cobalt–dysprosium (2/1) exerts its effects is primarily through its magnetic and electronic properties. The compound interacts with molecular targets and pathways involved in magnetic and electronic processes. For example, in MRI applications, the compound enhances the contrast of images by interacting with the magnetic fields .
類似化合物との比較
Similar Compounds
Cobalt ferrite (CoFe2O4): Similar to cobalt–dysprosium (2/1), cobalt ferrite is used in magnetic applications and has significant chemical stability.
Bismuth cobalt dysprosium oxide: This compound has similar magnetic properties and is used in electrocatalysis and fuel cell applications.
Uniqueness
Cobalt–dysprosium (2/1) is unique due to the combination of cobalt and dysprosium, which imparts distinct magnetic and electronic properties. This makes it particularly valuable in applications requiring high-performance magnetic materials .
特性
CAS番号 |
12017-19-5 |
|---|---|
分子式 |
Co2Dy |
分子量 |
280.366 g/mol |
IUPAC名 |
cobalt;dysprosium |
InChI |
InChI=1S/2Co.Dy |
InChIキー |
IAWBEZHCVLPEAG-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


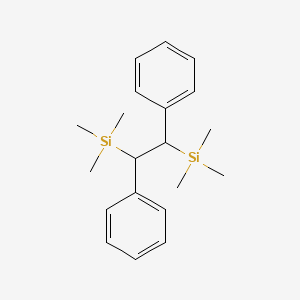
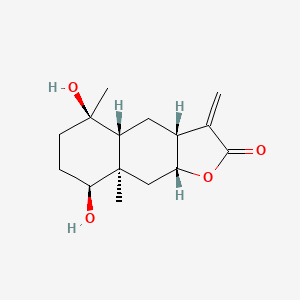
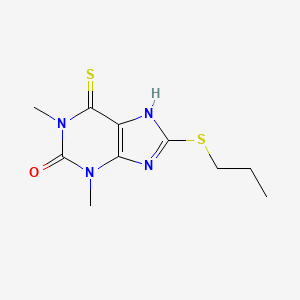
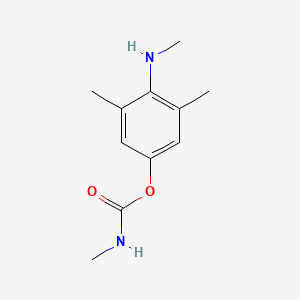

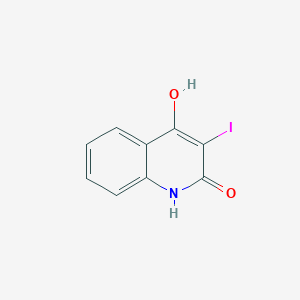
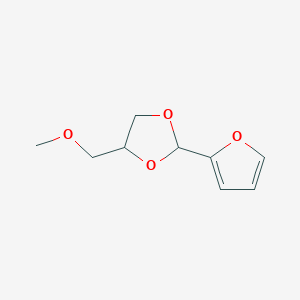
![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)


![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
